molecular formula C5H5ClN2 B103851 2-Amino-6-chloropyridine CAS No. 45644-21-1

2-Amino-6-chloropyridine

Cat. No.: B103851
CAS No.: 45644-21-1
M. Wt: 128.56 g/mol
InChI Key: OBYJTLDIQBWBHM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Amino-6-chloropyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble , which suggests that it may spread in water systems and its action could be influenced by the aqueous environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHF-3381 involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetamide under specific conditions to form 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of CHF-3381 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

CHF-3381 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHF-3381 is unique in its dual action as both a N-methyl-D-aspartate receptor antagonist and a monoamine oxidase inhibitor. This dual mechanism allows it to target multiple pathways involved in neuropathic pain and epilepsy, potentially offering more comprehensive therapeutic benefits compared to compounds with a single mode of action .

Properties

IUPAC Name

6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJTLDIQBWBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196575
Record name Pyridine, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45644-21-1
Record name 6-Chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45644-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-amino-6-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-amino-6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2-amino-6-chloropyridine?

A1: this compound has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. Spectroscopically, it has been extensively studied using Fourier transform infrared (FT-IR) and FT-Raman techniques. These studies provide detailed information about the vibrational modes and structural characteristics of the molecule. []

Q2: How is this compound synthesized?

A2: Several synthetic routes are available for this compound. One common method involves the reduction of 2-hydrazino-6-chloropyridine under various conditions, with the most effective being catalytic reduction using hydrazine and Raney nickel. [] Another approach utilizes a multi-step process starting from 2,6-dichloropyridine, proceeding through 2-hydrazino- and 2-azido- intermediates to yield the final product. [] Direct chlorination of pyridine can also produce this compound, albeit with significant by-product formation. []

Q3: Are there any computational chemistry studies on this compound?

A3: Yes, computational studies employing Hartree-Fock (HF) and density functional theory (DFT) methods with the B3LYP functional and 6-311++G(d,p) basis set have been used to investigate the geometrical parameters, vibrational frequencies, IR intensities, and Raman activities of this compound. These calculations provide insights into the electronic structure and spectral properties of the molecule. []

Q4: Has this compound been used in the synthesis of other compounds?

A4: Absolutely, this compound serves as a versatile building block in organic synthesis. For example, it has been used as a starting material for synthesizing various heterocyclic compounds, including pyrazolopyridines, pyridopyrimidines, benzodiazepines, and benzothiazepines. [] It is also a key precursor in synthesizing 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a class of compounds with antibacterial activity. []

Q5: What is known about the structure-activity relationship (SAR) of compounds derived from this compound?

A5: Studies exploring the SAR of this compound derivatives, particularly those with antibacterial activity, have revealed important insights. For instance, introducing a cyclic amine substituent at the 7-position of 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, derived from this compound, significantly enhances their in vitro antibacterial activity, particularly against Pseudomonas aeruginosa. [] These findings highlight the impact of specific structural modifications on the biological activity of these compounds.

Q6: Are there any reported applications of this compound derivatives in medicinal chemistry?

A6: Yes, this compound derivatives have shown promise in medicinal chemistry. For instance, they have been explored as potential antiviral agents against Human Cytomegalovirus (HCMV). Researchers designed novel amino-substituted imidazopyridine nucleoside derivatives as analogs of the HCMV inhibitor Maribavir, starting from this compound. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Common analytical methods used to characterize and quantify this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. [] These techniques provide complementary information regarding the compound's structure, purity, and elemental composition.

Q8: What is known about the supramolecular interactions of this compound?

A8: Investigations into the supramolecular interactions of this compound have revealed its ability to form co-crystals. For instance, a 1:1 co-crystal of this compound with glutaric acid has been reported. This co-crystal is stabilized by a network of hydrogen bonds, including N—H...O and O—H...N interactions between the base and acid molecules, as well as O—H...O hydrogen bonds between adjacent acid molecules. []

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